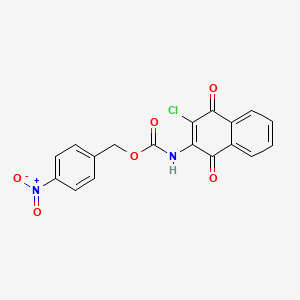![molecular formula C12H16ClN3O B2677787 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride CAS No. 1185124-33-7](/img/structure/B2677787.png)
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds that consist of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of N-acyl hydrazones . Another method involves the reaction of carboxylic acids with benzoic acid hydrazides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Oxadiazoles can participate in various chemical reactions due to their unique structure. For example, they can act as ligands in the formation of iridium complexes, which have been shown to have significant performance differences .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, some 1,3,4-oxadiazoles have been found to have favorable charge transport properties .Applications De Recherche Scientifique
Optical and Material Science Applications
Blue Light-Emitting Polymers : A study described the synthesis and characterization of novel polyamide and poly(amide-imide)s incorporating 1,3,4-oxadiazole rings, which exhibit blue fluorescence with high quantum yield. These polymers show significant promise for applications in optical devices and materials science due to their excellent thermal stability and optical properties (Hamciuc, 2015).
Chemical Synthesis and Structure Analysis
Insecticidal Activity and SAR Analysis : The synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings was explored, demonstrating good insecticidal activities against certain pests, offering insights into structure-activity relationships and potential agricultural applications (Qi, 2014).
Biological Applications
Serotonergic Agonists and Ingestive Behavior : Research into serotonergic systems using 1,3,4-oxadiazole derivatives explored the regulation of ingestive behavior in mice, indicating the relevance of these compounds in neuropharmacological studies (Hewitt, 2002).
Antiepileptic Activity of Limonene and Citral-Based Derivatives : The development of semicarbazone derivatives containing 1,3,4-oxadiazole rings for antiepileptic activity demonstrates the therapeutic potential of these compounds in medicine (Rajak, 2013).
Antimicrobial and Antitumor Potential
Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating 1,3,4-oxadiazole structures, have been synthesized and shown to exhibit significant antimicrobial and cytotoxic activities, highlighting their potential in drug development and antimicrobial therapy (Noolvi, 2014).
Fluorescence and High-Pressure Behavior
Fluorescence Properties and High-Pressure Behavior : Studies on the synthesis and spectral-luminescent properties of 1,3,4-oxadiazoles reveal their potential in the development of new luminescent materials. Additionally, the high-pressure behavior of organic crystals based on 1,3,4-oxadiazoles has been explored, providing insights into their structural stability and applications in high-pressure photonics (Mikhailov, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-8-13-9-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFCBSHASJNXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)



![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)

![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)
![rac-4-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}morpholine](/img/structure/B2677724.png)


